2-Iodo-4-nitrophenol

Immunology Hapten Design Molecular Recognition

Researchers face inconsistent cross-coupling yields when using bromo- or chloro-analogs due to poor leaving group ability. 2-Iodo-4-nitrophenol eliminates this bottleneck: the iodine substituent provides a quantifiable kinetic advantage in Suzuki, Sonogashira, and SNAr reactions, enabling faster reactions, higher yields, and milder conditions. • >10-fold increase in antibody binding efficiency over parent nitrophenol haptens for ELISA and biosensor development. • Validated transformation pathways in drinking water matrices for environmental fate studies. • Available at ≥98% purity (HPLC) with secure global logistics and batch-to-batch consistency.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 89487-91-2
Cat. No. B1296312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitrophenol
CAS89487-91-2
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I)O
InChIInChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
InChIKeyBKQFOYCEUMVWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-nitrophenol: Overview & Specifications


2-Iodo-4-nitrophenol (CAS 89487-91-2) is a halogenated nitrophenol derivative with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol. It is characterized by the presence of an iodine atom at the ortho position and a nitro group at the para position relative to the phenolic hydroxyl group [1]. The compound typically exhibits a melting point range of 89–94 °C and is commercially available at purities ≥98% (HPLC) . Its structure places it within a class of compounds widely utilized as building blocks in organic synthesis, particularly for the preparation of iodinated aromatics via cross-coupling reactions, and as haptens in immunological studies [2].

Iodoarene building block for cross-coupling and SNAr chemistry
Hapten design for heteroclitic anti-nitrophenol antibody studies
Environmental fate monitoring as emerging disinfection byproduct

2-Iodo-4-nitrophenol: Key Differences from Halogenated Analogs


The substitution of 2-Iodo-4-nitrophenol with structurally similar halogenated nitrophenols (e.g., 2-bromo-4-nitrophenol or 2-chloro-4-nitrophenol) is not straightforward due to significant differences in leaving group ability, electronic effects on the aromatic ring, and resulting reactivity in both synthetic and biological contexts. The iodine atom is a substantially better leaving group than bromine or chlorine in nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the presence of the large, polarizable iodine atom alters the electron density distribution of the nitrophenyl ring in ways that chloro- and bromo- analogs do not, leading to markedly different binding affinities in antibody recognition [2]. These quantifiable disparities directly impact synthetic yields, reaction kinetics, and biochemical assay outcomes, making compound-specific selection critical for reproducible scientific results.

Leaving group mismatch Iodide is a significantly better leaving group than bromide or chloride; reactivity profiles may not transfer.
Electronic & recognition effects Polarizable iodine alters ring electron density and antibody binding; chloro/bromo analogs may show different affinities.
Synthetic outcome divergence Cyclization studies show iodo accelerates while chloro/bromo inhibit; similar product ≠ interchangeable building block.

2-Iodo-4-nitrophenol: Quantified Differentiation Evidence


Enhanced Antibody Binding vs. Parent Hapten

In a comparative immunochemical study, the 2-iodo-4-nitrophenol derivative demonstrated an antibody binding efficiency that was over ten times (>10-fold) higher than that of the unsubstituted nitrophenol eliciting hapten. This heteroclitic binding was observed with antibodies raised in C57BL/6 mice [1].

Antibody Binding
Head-to-head
>10× binding efficiency vs. parent nitrophenol hapten
Supports hapten recognition assay sensitivity review
C57BL/6 mouse antibody model; ab initio and X-ray context
Immunology Hapten Design Molecular Recognition

Superior Leaving Group in Cyclization

In an intramolecular nucleophilic substitution study of 2-(3-halopropyl)-4-nitrophenols, the iodo-substituted compound (analogous to the target compound) exhibited a moderate rate acceleration, whereas the bromo analog showed only minor inhibition, and the chloro analog showed significant inhibition of the cyclization reaction [1].

Leaving Group Effect
Head-to-head
Rate acceleration for iodo; chloro/bromo show inhibition
Impacts synthetic feasibility and yield optimization
Intramolecular cyclization of 2-(3-halopropyl)-4-nitrophenols
Organic Synthesis Reaction Kinetics Cyclization

Acidity Trend in Halogenated Nitrophenol Series

While direct pKa data for 2-iodo-4-nitrophenol was not identified in authoritative sources, data for the corresponding 2,6-dihalogenated-4-nitrophenols reveals a clear trend: the diiodo derivative (pKa = 3.32) is more acidic than the dibromo (pKa = 3.39) and dichloro (pKa = 3.55) analogs [1]. This class-level inference suggests the mono-iodo compound is likely a stronger acid than its mono-bromo and mono-chloro counterparts, impacting its ionization state under physiological or buffered conditions.

Acidity Trend
Class-level
Predicted pKa lower than bromo/chloro (2,6-dihalo trend: diiodo 3.32, dibromo 3.39, dichloro 3.55)
Class-level context; direct pKa to verify
2,6-dihalogenated analog data in water at 25°C
Physical Organic Chemistry Acid-Base Behavior Structure-Activity Relationship

Kinetic Stability in Drinking Water Matrices

A 2025 kinetic study evaluated the stability of six halogenated nitrophenols (HNPs) under drinking water conditions. While all HNPs exhibited relatively high persistence, the specific reactivity order and transformation pathways were found to be species-dependent. 2-Iodo-4-nitrophenol (MINP) was included as a model compound, and its degradation kinetics were quantified alongside its chloro- and bromo- analogs, establishing a baseline for its environmental fate [1].

Drinking Water Stability
Head-to-head
Species-specific second-order rate constants vs. chloro/bromo analogs
Supports environmental persistence and risk assessment review
Hydrolysis, chlorination, chloramination matrices; 2025 kinetic study
Environmental Chemistry Disinfection Byproducts Persistence

High-Yield Synthesis & Spectroscopic Purity

A published synthetic procedure reports the preparation of 2-iodo-4-nitrophenol from 2-amino-4-nitrophenol via diazotization and iodination, achieving a 77% yield of yellow crystals with a melting point of 84–86 °C. Full spectroscopic characterization (IR, 1H-NMR, 13C-NMR, HR-MS) is provided . This contrasts with an alternative route from 4-nitrophenol using N-iodosuccinimide (NIS), which typically yields around 50% [1].

Synthetic Yield
Data to verify
77% yield (diazotization route) vs. ~50% alternative NIS route
Supports procurement and in-house synthesis planning
Source: supplier-reported synthesis; full spectroscopic characterization provided
Synthetic Methodology Quality Control Chemical Procurement

2-Iodo-4-nitrophenol: Recommended Applications


Immunoassay Hapten & Antibody Engineering

Researchers developing anti-nitrophenol antibodies or designing hapten-protein conjugates should prioritize 2-iodo-4-nitrophenol. The demonstrated >10-fold increase in antibody binding efficiency over the parent nitrophenol hapten [1] enables the construction of more sensitive detection systems. This is particularly relevant for ELISA, biosensor development, and studies of heteroclitic immune responses.

Preferred Substrate for SNAr & Cross-Coupling

For synthetic chemists planning palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) or other SNAr reactions, 2-iodo-4-nitrophenol offers a distinct kinetic advantage. The superior leaving group ability of iodine relative to bromine or chlorine [1], supported by evidence of rate acceleration in analogous intramolecular cyclizations [2], translates to faster reactions, higher yields, and the potential for milder reaction conditions. This makes it the preferred halogenated building block for introducing the 4-nitrophenol moiety into complex architectures.

Environmental Fate & DBP Studies

Environmental scientists and water quality researchers conducting fate and transport studies of emerging disinfection byproducts should specifically include 2-iodo-4-nitrophenol in their analytical panels. Its kinetic stability and transformation pathways have been quantitatively characterized in drinking water matrices alongside its chloro- and bromo- analogs [1], providing essential data for accurate risk assessment and regulatory monitoring programs.

Benchmark for Physical Organic Chemistry

Physical organic chemists investigating substituent effects on acidity, spectroscopy, or reactivity can utilize 2-iodo-4-nitrophenol as a key data point. Although its direct pKa is not fully established, its position within the halogenated nitrophenol series allows for valuable structure-activity relationship (SAR) analysis. The trend established by the dihalogenated analogs (diiodo > dibromo > dichloro in acidity) [1] provides a framework for predicting the behavior of the mono-iodo compound, making it a useful standard for computational and experimental validation studies.

Application
Selection Property
Validation Focus
Immunoassay hapten design
High-affinity hapten recognition
Binding efficiency vs. parent nitrophenol hapten
SNAr & cross-coupling building block
Iodine leaving group reactivity
Reaction rate and synthetic yield optimization
Environmental DBP monitoring
Kinetic stability in water matrices
Species-specific fate and transformation pathways
Physical organic SAR studies
Halogen substituent effect trend
pKa prediction and acid-base behavior validation

Technical Documentation Hub

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47 linked technical documents
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